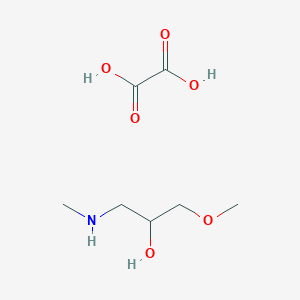

(2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Hydroxy-3-methoxypropyl)(methyl)amine; oxalic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of oxalic acid and has been synthesized using several methods. The aim of

Aplicaciones Científicas De Investigación

Methylation of Functionalized Amines

Research by Oku et al. (2004) explores the chemoselective methylation of bifunctionalized amines with supercritical methanol over solid acid and acid-base bifunctional catalysts. This method significantly improves the chemoselectivity of N-methylation, with certain catalysts achieving up to 94% selectivity at 86% conversion. This approach is applicable to the synthesis of N-methylated amino alcohols and diamines, highlighting the importance of the hydroxy group in amino alcohols for high reactivity and selectivity (Oku, Arita, Tsuneki, & Ikariya, 2004).

Atmospheric Chemistry of Oxalic Acid

Martinelango et al. (2007) discuss the atmospheric production of oxalic acid/oxalate in the Tampa Bay airshed, emphasizing its role as the dominant dicarboxylic acid in non-urban and marine atmospheres. The study provides insights into the sources and formation pathways of oxalic acid in the atmosphere, crucial for understanding atmospheric chemistry and pollution dynamics (Martinelango, Dasgupta, & Al-Horr, 2007).

Photolabile Protecting Group for Amines

Yueh et al. (2015) developed a photolabile protecting group for amines optimized for flow chemistry. This innovation facilitates the protection and deprotection of a variety of amines under continuous-flow conditions, indicating the potential of this approach for scalable and efficient synthesis processes (Yueh, Voevodin, & Beeler, 2015).

Catalytic Oxofunctionalizations of Hydrocarbons

Lyakin et al. (2015) investigated the catalytic oxofunctionalizations of hydrocarbons mediated by biomimetic ferric complexes, demonstrating the detection of elusive FeV═O intermediates. This research provides a foundation for developing selective catalytic processes for hydrocarbon functionalization, a key area in green chemistry and sustainable industrial processes (Lyakin, Zima, Samsonenko, Bryliakov, & Talsi, 2015).

Adsorbents for Wastewater Pollutants

Martins, de Toledo, and Petri (2017) explored the use of hydroxypropyl methylcellulose-based aerogels as adsorbents for wastewater pollutants. The study highlights the potential of these aerogels for efficient pollutant removal from wastewater, contributing to advancements in water treatment technologies (Martins, de Toledo, & Petri, 2017).

Propiedades

IUPAC Name |

1-methoxy-3-(methylamino)propan-2-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2.C2H2O4/c1-6-3-5(7)4-8-2;3-1(4)2(5)6/h5-7H,3-4H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPPYKVAWWNTCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(COC)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide](/img/structure/B2703415.png)

![N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2703416.png)

![2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2703421.png)

![5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline](/img/structure/B2703424.png)

![Prop-2-en-1-yl 6-[(carbamoylmethyl)sulfanyl]-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2703426.png)

![2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2703428.png)

![5-[(2-Chloro-4,6-dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2703432.png)

![N-(4-fluorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2703437.png)